1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol

Catalog No.
S14107021
CAS No.
M.F
C17H26O5
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-y...

Product Name

1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol

IUPAC Name

1-[2,4-bis(methoxymethoxy)-3-(3-methylbut-2-enyl)phenyl]ethanol

Molecular Formula

C17H26O5

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C17H26O5/c1-12(2)6-7-15-16(21-10-19-4)9-8-14(13(3)18)17(15)22-11-20-5/h6,8-9,13,18H,7,10-11H2,1-5H3

InChI Key

KAPVPNUAMBKVJK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)OCOC)CC=C(C)C)OCOC)O

1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a phenolic backbone substituted with methoxymethoxy groups and a prenyl side chain. This compound falls into the category of phenolic derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science. The presence of the methoxymethoxy groups enhances the compound's lipophilicity, potentially influencing its interaction with biological membranes.

The chemical reactivity of 1-[2,4-bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol includes:

  • Oxidation: The phenolic hydroxyl group can undergo oxidation to form corresponding quinones.
  • Reduction: The double bond in the prenyl group can be reduced to form saturated derivatives.
  • Substitution Reactions: The methoxy groups may participate in nucleophilic substitution reactions under appropriate conditions.

These reactions can be catalyzed by various reagents, including potassium permanganate for oxidation and palladium catalysts for reduction.

Research indicates that compounds similar to 1-[2,4-bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown antiproliferative effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Antibacterial Activity: Studies have demonstrated that related compounds can disrupt bacterial cell membranes, indicating their potential as antimicrobial agents .

The specific biological activity of this compound requires further investigation to establish its efficacy and mechanisms of action.

The synthesis of 1-[2,4-bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Phenolic Framework: Starting from 2,4-dihydroxyacetophenone, the compound is synthesized through various coupling reactions such as Stille coupling or Claisen-Schmidt condensation.
  • Introduction of Methoxymethoxy Groups: This can be achieved through methylation reactions using suitable methylating agents.
  • Prenylation: The introduction of the 3-methylbut-2-enyl group is accomplished via alkylation reactions involving appropriate alkene substrates.

These steps often require optimization for yield and selectivity.

1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol has potential applications in:

  • Pharmaceuticals: As a candidate for drug development owing to its anticancer and antibacterial properties.
  • Cosmetics: Due to its phenolic structure, it may serve as an antioxidant or preservative in cosmetic formulations.

Further research is needed to explore its full range of applications.

Studies on similar compounds have indicated that they may interact with various biological targets such as enzymes and receptors. These interactions often involve hydrogen bonding and hydrophobic interactions due to the lipophilic nature of the methoxymethoxy groups. Understanding these interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of 1-[2,4-bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol.

Several compounds share structural similarities with 1-[2,4-bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-enyl)phenyl]ethenyl}phenolContains dimethoxy substitutionsExhibits strong antioxidant properties
(E)-1-(2,4-Dihydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneHydroxy and methoxy substitutionsDemonstrates significant cytotoxic effects against cancer cells
SanjoseolideNatural product with a similar prenyl groupKnown for its antibacterial activity

These compounds highlight the diversity within this class of phenolic derivatives while showcasing the unique structural features that may confer specific biological activities to 1-[2,4-bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol. Further comparative studies will elucidate its distinct advantages in therapeutic applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

310.17802393 g/mol

Monoisotopic Mass

310.17802393 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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